2-(5-Fluoropyridin-2-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

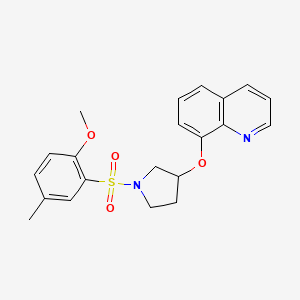

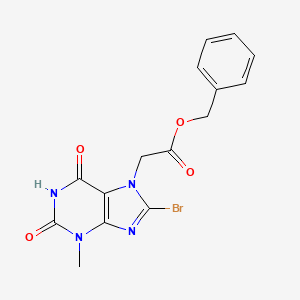

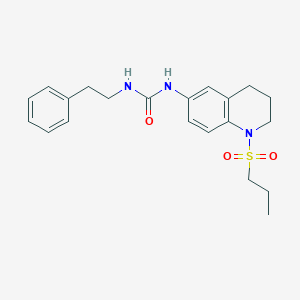

“2-(5-Fluoropyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1211579-37-1 . Its molecular weight is 154.19 and its IUPAC name is 2-(5-fluoro-2-pyridinyl)-2-propanamine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-(5-Fluoropyridin-2-yl)propan-2-amine”, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The InChI code for “2-(5-Fluoropyridin-2-yl)propan-2-amine” is 1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoropyridin-2-yl)propan-2-amine” include a molecular weight of 154.19 .Aplicaciones Científicas De Investigación

Catalyst-Free Amination Processes

Research demonstrates the utility of catalyst-free reactions in the amination of fluoropyridines, offering an efficient pathway to synthesize N-(pyridin-2-yl) derivatives. Such processes underscore the potential of 2-(5-Fluoropyridin-2-yl)propan-2-amine in the development of novel compounds without the need for metal catalysts, which can be beneficial in reducing costs and environmental impact (Abel et al., 2015).

Herbicide Synthesis

The compound plays a critical role in the synthesis of novel fluoropicolinate herbicides, through cascade cyclization processes. This application is particularly significant in agricultural chemistry, where the development of efficient and selective herbicides is crucial for enhancing crop protection and yield (Johnson et al., 2015).

Chemoselective Functionalization

The chemoselective functionalization of fluoropyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the compound's utility in selective amination reactions. This process is pivotal for the synthesis of complex molecules with specific functional groups, underscoring its relevance in medicinal chemistry and drug development (Stroup et al., 2007).

Antibacterial Agents

In the pharmaceutical industry, 2-(5-Fluoropyridin-2-yl)propan-2-amine derivatives have been explored for their potential as antibacterial agents. The synthesis of compounds with varying substituents at the pyridine nucleus offers insights into structure-activity relationships, contributing to the development of new antibiotics (Egawa et al., 1984).

Advanced Material Synthesis

The compound's application extends to material science, particularly in the synthesis of organoclay nanocomposites. The incorporation of fluoropyridine derivatives into polymer matrices can enhance the mechanical and thermal properties of materials, which is beneficial for various industrial applications (Reichert et al., 2000).

Propiedades

IUPAC Name |

2-(5-fluoropyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOEFAFELPMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-2-yl)propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)

![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)

![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)

![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2669261.png)